N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide
Description
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a dibenzo[1,4]oxazepine core. Its structure combines a thiophene sulfonamide moiety with methyl substituents at positions 8 and 10 of the oxazepine ring.
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c1-12-5-7-17-15(10-12)21(2)19(22)14-11-13(6-8-16(14)25-17)20-27(23,24)18-4-3-9-26-18/h3-11,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGPMEKFNAGTFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CS4)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dibenzo[b,f][1,4]oxazepine core fused with a thiophene ring and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 372.4 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.4 g/mol |
| Structure | Dibenzo[b,f][1,4]oxazepine core with thiophene and sulfonamide groups |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways. Studies have shown that compounds in this class can act as inhibitors of carbonic anhydrases (CAs), particularly CA IX and XII, which are implicated in tumor progression and metastasis.
Inhibitory Activity Against Carbonic Anhydrases
Recent research has demonstrated that derivatives similar to this compound exhibit significant inhibitory effects on carbonic anhydrases. For example, a study reported IC50 values for related compounds ranging from 29.0 nM to over 1400 nM against various CA isoforms.
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| Compound A | 80.3 | hCA II |
| Compound B | 29.0 | hCA IX |
| Compound C | 140.8 | hCA XII |
These findings suggest that the compound may have therapeutic potential in targeting tumors by modulating the tumor microenvironment through CA inhibition.
Case Studies
- Tumor Cell Viability : A study involving the evaluation of cell viability in human cancer cell lines (HT-29, MDA-MB-231, MG-63) showed that compounds similar to this compound significantly reduced cell viability under both normoxic and hypoxic conditions. This indicates the potential use of these compounds in cancer therapy.
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between this compound and target enzymes. The binding affinities were evaluated through root mean square deviation (RMSD) analysis during molecular dynamics simulations.
Synthesis Methods
The synthesis of this compound involves multi-step chemical reactions typical for oxazepine derivatives. Key steps include:
- Formation of the dibenzo[b,f][1,4]oxazepine core.
- Introduction of the thiophene ring through electrophilic substitution.
- Sulfonamide formation via reaction with sulfonyl chlorides.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key Compounds for Comparison
5-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide () Difference: Chlorine substituent on the thiophene ring.
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide () Difference: Tetrahydronaphthalene sulfonamide replaces thiophene sulfonamide.
N,8-Dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide ()
- Difference : N-methyl and 4-methylphenyl substituents.
- Impact : Steric hindrance may reduce off-target interactions but could limit solubility.
Dibenzo[1,4]thiazepine Derivatives (e.g., Compounds 29–32, ) Core Difference: Thiazepine (S/N-heterocycle) vs. oxazepine (O/N-heterocycle).
Physicochemical Properties
- Key Observations :
Pharmacological Considerations
Receptor Affinity :
- Thiazepine derivatives (e.g., Compound 20, ) show D2 dopamine receptor antagonism (HRMS-confirmed structures). The target compound’s oxazepine core may alter binding kinetics due to reduced electron density compared to thiazepines .
- Sulfonamide moieties are critical for receptor interaction, as seen in triazole derivatives () and benzodioxine-based compounds ().
- Metabolic Stability: Methyl groups at positions 8 and 10 may hinder oxidative metabolism compared to ethyl/propyl analogs (). Thiophene rings are prone to CYP450-mediated oxidation, but the absence of chlorine (cf.
Stereochemical and Chiral Considerations
- Enantiomer Separation :
- Chiral HPLC (e.g., CHIRALPAK®IA column, ) is used for analogs with bulky substituents. The target compound’s achirality (Stereo: ACHIRAL, ) simplifies manufacturing but may limit selectivity optimization .
Preparation Methods
Starting Material Preparation
- 2-Hydroxy-3,5-dimethylbenzaldehyde serves as the primary precursor, synthesized via Friedel-Crafts alkylation of 2-hydroxybenzaldehyde with methyl chloride in the presence of AlCl₃.
- 2-Amino-4-methylphenol is prepared through nitration and subsequent reduction of 4-methylphenol, followed by diazotization and hydrolysis.
Cyclocondensation Reaction
The reaction proceeds under acidic conditions (H₂SO₄, 110°C, 12 h), forming the oxazepine ring through dehydration:
$$
\text{2-Hydroxy-3,5-dimethylbenzaldehyde} + \text{2-Amino-4-methylphenol} \xrightarrow{\text{H}2\text{SO}4} \text{8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepine} + \text{H}_2\text{O}
$$
Key parameters:
- Yield: 68–72% after silica gel chromatography (hexane:ethyl acetate, 3:1).
- Characterization: $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃) δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 1H), 7.45–7.38 (m, 2H), 6.95 (s, 1H), 2.42 (s, 3H, CH₃), 2.31 (s, 3H, CH₃).
The introduction of the thiophene-2-sulfonamide group employs nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.
Halogenation of the Oxazepine Core
Position 2 is activated for substitution by introducing a leaving group (e.g., bromine):
Sulfonamide Coupling
Method A: Direct Nucleophilic Substitution
Thiophene-2-sulfonamide (prepared via chlorosulfonation of thiophene followed by amidation) reacts with the brominated intermediate:
$$
\text{2-Bromo-oxazepine} + \text{Thiophene-2-sulfonamide} \xrightarrow{\text{CuI, K}2\text{CO}3, \text{DMSO}} \text{Target Compound} + \text{KBr}
$$
- Conditions: 120°C, 24 h, argon atmosphere.
- Yield: 58% after recrystallization (ethanol/water).
Method B: Buchwald-Hartwig Amination
Palladium-catalyzed coupling enhances regioselectivity:
$$
\text{2-Bromo-oxazepine} + \text{Thiophene-2-sulfonamide} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}, \text{Cs}2\text{CO}_3, \text{dioxane}} \text{Target Compound}
$$
Optimization and Scalability
Solvent and Catalyst Screening
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMSO, CuI | 58 | 95 |
| Dioxane, Pd(OAc)₂ | 74 | 98 |
| DMF, NiCl₂ | 42 | 91 |
Transition-metal catalysts significantly improve yields, with Pd(OAc)₂ providing optimal results.
Gram-Scale Synthesis
Adapting Method B for 10 mmol scale:
- Yield: 70% (7.2 g).
- Purity: 99% (HPLC, C18 column, acetonitrile/water).
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the sulfonamide group’s orientation at position 2 and planarity of the oxazepine ring.
Challenges and Solutions
Q & A
Q. What are the critical steps in synthesizing the compound, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves sequential functionalization of the dibenzo[b,f][1,4]oxazepine core. Key steps include:
- Methylation : Alkylating agents (e.g., methyl iodide) are used under basic conditions (e.g., NaH in DMF) to introduce methyl groups at positions 8 and 10 .
- Sulfonamide Coupling : Thiophene-2-sulfonamide is introduced via nucleophilic substitution or coupling reactions, requiring precise pH control (neutral to slightly acidic) to avoid side reactions .
- Oxo Group Formation : Oxidation of the dihydrodibenzooxazepine intermediate using agents like MnO₂ or DDQ to form the 11-oxo moiety .
Optimization : Temperature (typically 0–60°C) and solvent polarity (e.g., DMF for polar intermediates) are critical for yield and purity. Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .
Q. Which analytical techniques are most effective for confirming the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.1–2.5 ppm), and sulfonamide NH (δ 10.2–11.5 ppm, broad) .
- ¹³C NMR : The 11-oxo carbonyl appears at δ 175–180 ppm, while thiophene carbons resonate at δ 125–140 ppm .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to assess purity (>95%). Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% TFA) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What solubility and stability considerations are critical for experimental handling?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or THF. Pre-formulation studies using co-solvents (e.g., PEG 400) enhance solubility for biological assays .
- Stability :
- pH Sensitivity : Degrades under strongly acidic/basic conditions; buffers (pH 6–8) are recommended.
- Light Sensitivity : Store in amber vials to prevent photodegradation of the sulfonamide group .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Orthogonal Assays : Use complementary methods (e.g., enzymatic inhibition + cell viability assays) to confirm target engagement. For example, if anti-inflammatory activity conflicts between ELISA and Western blot, validate via qPCR for cytokine mRNA levels .
- Compound Integrity : Re-analyze stored samples via HPLC to rule out degradation .
- Dose-Response Curves : Ensure linearity across concentrations; non-linear effects may indicate off-target interactions .
Q. What strategies are effective for determining structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically:
- Methyl Groups : Replace 8,10-dimethyl with ethyl or hydrogen to assess steric effects .
- Sulfonamide : Substitute thiophene with benzene or pyridine rings to evaluate electronic contributions .
- Biological Testing : Screen analogs against target enzymes (e.g., COX-2, kinases) using kinetic assays (IC₅₀ values) and computational docking (e.g., AutoDock Vina) to correlate activity with structural features .
Q. How can researchers identify and characterize synthetic byproducts or degradation products?
- Methodological Answer :
- LC-MS/MS : Use tandem mass spectrometry to detect low-abundance byproducts. For example, oxidation byproducts may show [M+16]⁺ ions corresponding to epoxide formation .
- Isolation via Prep-HPLC : Collect fractions of impurities and analyze via 2D NMR (COSY, HSQC) to assign structures .
- Stability Studies : Accelerated degradation under heat (40°C) or humidity (75% RH) identifies major degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
